molecular formula C14H16N2O B3014029 N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide CAS No. 1797892-65-9

N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

Cat. No.: B3014029
CAS No.: 1797892-65-9
M. Wt: 228.295
InChI Key: DGTFPDMWMHVCGT-UHFFFAOYSA-N
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Description

“N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide” is a compound that belongs to the class of organic compounds known as tropane alkaloids . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids .


Chemical Reactions Analysis

The synthesis of 8-azabicyclo[3.2.1]octanes has been achieved via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .

Scientific Research Applications

Potential in Cognitive Deficit Treatment

Research has highlighted the discovery and development of specific agonists targeting the alpha7 nicotinic acetylcholine receptor (alpha7 nAChR), demonstrating potential therapeutic applications in treating cognitive deficits, particularly in conditions such as schizophrenia. Compounds structurally related to N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide have shown promise in improving cognitive performance in preclinical models, suggesting their utility in addressing cognitive impairments (Wishka et al., 2006).

Analgesic and Antagonist Activities

Further exploration into the structure-activity relationships of azabicyclooctanes has revealed their potential as analgesics and narcotic antagonists. The detailed examination of their structural variations has led to the identification of compounds with balanced antagonist-analgesic profiles, contributing valuable insights into the design of new therapeutic agents (Takeda et al., 1977).

Conformational Studies and Peptide Surrogates

The synthesis and study of enantiopure compounds related to this compound have facilitated the exploration of conformation-activity relationships in biologically active peptides. These studies have produced conformationally constrained dipeptide surrogates, contributing to the understanding of peptide structure and function (Dietrich & Lubell, 2003; Cluzeau & Lubell, 2004).

DNA-Intercalating Antitumor Agents

Compounds structurally related to this compound have been investigated for their DNA-intercalating properties, with potential applications as antitumor agents. Research in this area has led to the identification of novel classes of compounds that interact with DNA, offering insights into the development of cancer therapeutics (Atwell et al., 1988).

Synthesis and Chemical Transformations

Studies on the efficient synthesis of azabicyclooctane derivatives have opened new pathways for creating a variety of biologically active molecules. These synthetic approaches have enabled the production of compounds with significant biological activity, further expanding the potential applications of azabicyclooctane derivatives in medicinal chemistry (Gelmi et al., 2007).

Mechanism of Action

The “N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide” derivatives are useful as monoamine neurotransmitter re-uptake inhibitors . They are particularly potent serotonin re-uptake inhibitors and therefore useful in the treatment of disorders or diseases such as depression and related disorders, obsessive compulsive disorders, panic disorders, memory deficits, attention deficit hyperactivity disorder, obesity, anxiety and eating disorders .

Properties

IUPAC Name

N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c17-14(15-11-5-2-1-3-6-11)16-12-7-4-8-13(16)10-9-12/h1-7,12-13H,8-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTFPDMWMHVCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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